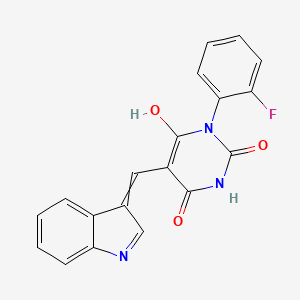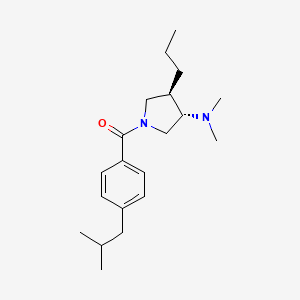![molecular formula C18H23N3O3S B5577981 4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)
4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide typically involves multiple steps, including chlorination, ammonolysis, and condensation reactions. For example, derivatives have been synthesized using chlorination of 4-hydroxy-3-pyridinesulfuric acid as the starting material, followed by ammonolysis and condensation, resulting in a total yield of 75% (Zhang De-jun, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds features extensive π–π interactions and hydrogen bonding, contributing to their stability and crystalline nature. For example, certain derivatives exhibit extensive π–π interactions along the c-axis between phenyl and pyridyl rings, and nearly linear intermolecular N–H⋯N hydrogen bonding (Balu & Gopalan, 2013).
Chemical Reactions and Properties
The chemical properties of these compounds include their reactivity towards various nucleophiles and electrophiles, due to the presence of reactive sulfonyl and amino groups. They have been used in various chemical transformations, such as the synthesis of extended π-conjugated materials, demonstrating significant interactions like C–H⋯O and π–π stacking interactions (Antony et al., 2019).
Physical Properties Analysis
The physical properties of these compounds are influenced by their molecular structure. They tend to exhibit hydrophilic nature due to their polar functional groups, as indicated by water uptake studies and contact angle measurements. Their solubility in various organic solvents and water makes them suitable for a range of applications (Padaki et al., 2013).
Wissenschaftliche Forschungsanwendungen
Composite Nanofiltration Membranes
Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB), a related compound, has been used in the synthesis and characterization of composite nanofiltration membranes. These membranes demonstrate significant potential in desalination, showing abilities like salt rejection and antifouling properties, which are crucial in water treatment processes (Padaki et al., 2013).
Heterocyclic Compound Synthesis
4-[(4-Methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide plays a role in the synthesis of heterocyclic compounds. For instance, it's used in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, highlighting its significance in the development of diverse five-membered heterocyclic compounds (Benetti et al., 2002).
Medicinal Chemistry
In medicinal chemistry, this compound's derivatives, such as benzenesulfonamides, have been evaluated as potent membrane-bound phospholipase A2 inhibitors. This research is indicative of the potential therapeutic applications in reducing the size of myocardial infarction (Oinuma et al., 1991).
Chemical Nucleases
Derivatives of 4-[(4-Methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, such as copper(II) complexes with related sulfonamides, act as chemical nucleases. This application is significant in biochemical research, particularly in DNA studies, where they can be used to induce cleavage (Macías et al., 2006).
Drug Metabolism Studies
This compound also finds application in drug metabolism studies. For example, biocatalysis has been employed to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showcasing its role in understanding drug metabolism and creating analytical standards for clinical investigations (Zmijewski et al., 2006).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s a drug, it might interact with biological targets such as enzymes or receptors. If it’s a reactant in a chemical reaction, its mechanism of action would be determined by the reaction conditions and the other reactants present .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-15-8-10-17(11-9-15)21(25(2,23)24)13-5-7-18(22)20-14-16-6-3-4-12-19-16/h3-4,6,8-12H,5,7,13-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXJISJONNMSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(benzyloxy)benzylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B5577900.png)

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)


![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)
![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)
